N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide
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Description
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide, commonly known as HMBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HMBA belongs to the class of compounds known as histone deacetylase inhibitors, which have been shown to have anti-tumor and anti-inflammatory effects.
Scientific Research Applications
Chemoselective Synthesis and Catalysis
Research by Magadum and Yadav (2018) emphasizes the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating its importance in the synthesis of antimalarial drugs. The study explored various acyl donors, identifying vinyl acetate as the most effective due to its irreversibility and kinetic control, highlighting its role in the natural synthesis of critical pharmaceutical compounds (Magadum & Yadav, 2018).
Antioxidant Activity
Boudebbous et al. (2021) explored the free radical scavenging activity and mechanisms of a 1-amidoalkyl-2-naphthol derivative, showing potent free radical scavenger properties. The study's findings underscore the chemical's potential in developing treatments or supplements with antioxidant capabilities, essential for combating oxidative stress-related diseases (Boudebbous et al., 2021).
Anti-inflammatory and Analgesic Potential
Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity. This study highlights the compound's potential as a scaffold for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Synthesis and Structural Characterization
Nikonov et al. (2016) reported on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, providing insights into their structure and potential applications in various chemical processes, including pharmaceuticals and materials science (Nikonov et al., 2016).
Optoelectronic Properties
Camurlu and Guven (2015) investigated the optoelectronic properties of thiazole-based polythiophenes, indicating the potential application of such compounds in electronic and photonic devices. The study underscores the importance of structural modifications to tailor materials for specific optoelectronic applications (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-17(20,9-7-14-5-3-2-4-6-14)13-18-16(19)11-15-8-10-21-12-15/h2-6,8,10,12,20H,7,9,11,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMICEMPCZOETQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)CC2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-2-(thiophen-3-yl)acetamide |
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